c-Met-IN-10

Description

Properties

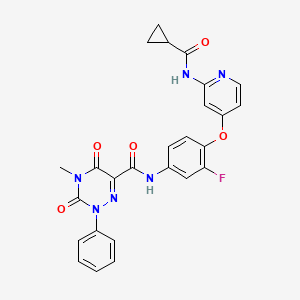

Molecular Formula |

C26H21FN6O5 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

N-[4-[[2-(cyclopropanecarbonylamino)-4-pyridinyl]oxy]-3-fluorophenyl]-4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxamide |

InChI |

InChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34) |

InChI Key |

WAJMNPGYTYIUHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of c-Met-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-10, also identified as compound 26a, is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway, often through overexpression or mutation of the c-Met receptor, is a key driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying biological processes.

Core Mechanism of Action: Potent and Selective Inhibition of c-Met Kinase

This compound exerts its anti-tumor effects through the direct inhibition of the c-Met kinase. As a type I inhibitor, it is understood to bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of c-Met signaling leads to the downstream suppression of pro-tumorigenic cellular processes.

Biochemical Potency

In biochemical assays, this compound demonstrates high potency against the c-Met kinase.

| Compound | Target | IC50 (nM) |

| This compound (26a) | c-Met Kinase | 16 |

| Table 1: Biochemical inhibitory activity of this compound against c-Met kinase. |

Cellular Activity

This compound effectively inhibits the proliferation of various cancer cell lines that are dependent on c-Met signaling.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 1.59 |

| H460 | Non-Small Cell Lung Cancer | 0.72 |

| HT-29 | Colorectal Cancer | 0.56 |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |

Downstream Signaling and Cellular Effects

By inhibiting c-Met phosphorylation, this compound effectively abrogates downstream signaling cascades, leading to a range of anti-cancer effects at the cellular level.

Inhibition of Downstream Signaling Pathways

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers the activation of several key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and migration.[2][3] this compound's inhibition of c-Met kinase activity blocks these cascades.

Cellular Consequences of c-Met Inhibition

The blockade of these signaling pathways by this compound manifests in several key anti-cancer cellular responses.

-

Inhibition of Colony Formation: Treatment with this compound significantly suppresses the ability of cancer cells to form colonies, indicating a reduction in their clonogenic potential.

-

Induction of Apoptosis: this compound induces programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Inhibition of Cell Migration: The motility of cancer cells is a key factor in metastasis. This compound has been shown to inhibit the migration of cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

This compound (or test compound)

Procedure:

-

Prepare a solution of recombinant c-Met kinase in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the c-Met kinase solution to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for c-Met.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, H460, HT-29)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-Met Signaling

This technique is used to detect the phosphorylation status of c-Met and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

HGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to a suitable confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with HGF for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a compound on the collective migration of a sheet of cells.

Materials:

-

Cancer cell lines

-

Culture dishes or plates

-

Pipette tip or a specialized scratch tool

-

This compound

-

Microscope with a camera

Procedure:

-

Grow a confluent monolayer of cells in a culture dish.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the cells to remove any detached cells.

-

Add fresh medium containing this compound or vehicle control.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

Measure the area of the gap at each time point and calculate the rate of cell migration.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met's enzymatic activity, leading to the suppression of key downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration. The preclinical data strongly support its potential as an anti-cancer agent, particularly in tumors that are dependent on aberrant c-Met signaling. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel c-Met inhibitors.

References

The Discovery and Synthesis of c-Met-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology, implicated in tumor growth, metastasis, and acquired resistance to other targeted therapies. This has spurred the development of numerous small molecule inhibitors. This technical guide focuses on c-Met-IN-10, a potent and selective inhibitor of c-Met kinase. We will delve into the discovery, synthesis, and biological evaluation of this compound, providing a comprehensive resource for researchers in the field. This guide includes detailed experimental protocols, quantitative biological data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to c-Met and Its Role in Cancer

The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers the dimerization and autophosphorylation of the c-Met receptor, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/Akt, and STAT pathways, which are pivotal in cell growth and survival.

In normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and is important in embryonic development and tissue regeneration. However, aberrant activation of this pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a hallmark of numerous human cancers.[1] This dysregulation can lead to uncontrolled cell growth, angiogenesis, and metastasis, making c-Met an attractive target for therapeutic intervention in oncology.

The c-Met Signaling Pathway

The activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. The following diagram illustrates the key components and interactions within this pathway.

Caption: The c-Met signaling pathway initiated by HGF binding.

Discovery of this compound (Compound 26a)

This compound, also referred to as compound 26a in the scientific literature, was identified through a focused drug discovery program aimed at developing novel, potent, and selective c-Met kinase inhibitors. The discovery process likely involved the design and synthesis of a library of compounds based on a specific chemical scaffold, followed by screening for c-Met inhibitory activity.

The lead compound series, N-sulfonylamidine-based derivatives, was synthesized utilizing a Cu-catalyzed three-component reaction.[2] This synthetic strategy allows for the efficient generation of a diverse range of analogs for structure-activity relationship (SAR) studies. Through iterative rounds of chemical synthesis and biological testing, compound 26a emerged as a highly potent inhibitor of c-Met kinase.

Synthesis of this compound (Compound 26a)

The synthesis of this compound involves a multi-step sequence. While the exact, detailed protocol from the primary publication is not available, a plausible synthetic route can be inferred from related publications. The key steps likely involve the preparation of key building blocks followed by a convergent synthesis.

The following diagram illustrates a generalized workflow for the synthesis of c-Met inhibitors of this class.

Caption: A generalized synthetic workflow for c-Met inhibitors.

Biological Evaluation of this compound

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency against the c-Met kinase and its effects on cancer cell lines.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound | c-Met | 16 |

Table 2: In Vitro Cellular Proliferation Activity

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.59 |

| H460 | Large Cell Lung Cancer | 0.72 |

| HT-29 | Colorectal Adenocarcinoma | 0.56 |

Data sourced from MedChemExpress and inferred from a publication by Liu et al.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for the key experiments cited in the evaluation of this compound.

c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based technology. The assay measures the phosphorylation of a substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the c-Met enzyme and the biotinylated substrate in the kinase reaction buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.

-

Prepare the ATP solution in the kinase reaction buffer.

-

Prepare the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer.

-

-

Kinase Reaction:

-

In a 384-well low-volume plate, add the diluted this compound solution.

-

Add the c-Met enzyme and substrate mixture to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest and count the A549, H460, or HT-29 cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis.

-

Conclusion

This compound is a potent inhibitor of the c-Met kinase with significant anti-proliferative activity against various cancer cell lines. Its discovery highlights the potential of targeting the HGF/c-Met signaling pathway for cancer therapy. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working on the development of novel c-Met inhibitors and for those seeking to further characterize the biological effects of this compound. Further studies are warranted to evaluate the in vivo efficacy and safety profile of this promising compound.

References

c-Met-IN-10: A Selective c-Met Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

c-Met-IN-10 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion; its dysregulation is implicated in the progression of numerous human cancers.[5][6][7][8] this compound, also referred to as compound 26a in its primary publication, has demonstrated significant inhibitory activity against the c-Met kinase and has shown anti-proliferative effects in various cancer cell lines.[1][2][3][4][9] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and biological activities. Detailed experimental protocols for the evaluation of c-Met inhibitors are also presented to facilitate further research and drug development efforts.

Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene, located on chromosome 7q21-31, encodes the receptor tyrosine kinase c-Met, also known as hepatocyte growth factor receptor (HGFR).[7][10] c-Met and its only known ligand, hepatocyte growth factor (HGF), form a signaling pathway that is essential for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain, leading to the activation of downstream signaling cascades. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate a wide array of cellular functions.[10]

In many cancers, the c-Met pathway is aberrantly activated through various mechanisms, including gene amplification, activating mutations, and overexpression of c-Met or HGF. This dysregulation drives tumor growth, angiogenesis, invasion, and metastasis, and is often associated with a poor clinical prognosis.[5][6][7] Consequently, c-Met has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[1][5][11]

This compound: A Selective Inhibitor

This compound is a novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivative identified as a highly potent inhibitor of c-Met kinase.[9][12]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(4-(2-fluorophenoxy)pyridin-2-yl)-4-methyl-3,5-dioxo-2-(tetrahydro-2H-pyran-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | Inferred from structure |

| Molecular Formula | C26H21FN6O5 | [1][4] |

| Molecular Weight | 516.48 g/mol | [1][4] |

| Chemical Structure |  | [9] |

| SMILES | CC1=C(C(=O)N(N1C2OCCCC2)C(=O)C3=NN=C(C3=O)C)C(=O)NC4=NC=C(C=C4)OC5=CC=CC=C5F | Inferred from structure |

| CAS Number | 2415291-03-9 | [1][4] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of c-Met signaling leads to the inhibition of cancer cell proliferation, survival, and motility.

Biological Activity of this compound

In Vitro Kinase Inhibition

This compound has been shown to be a highly potent inhibitor of c-Met kinase.

| Assay | IC50 | Reference |

| c-Met Kinase Assay | 16 nM | [1][2][3][4] |

Note: The specific ATP concentration used in this assay was not reported in the available literature, which is a critical parameter for interpreting IC50 values.

Cellular Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| HT-29 | Colon Cancer | 0.56 µM | [1][2][3][4] |

| H460 | Lung Cancer | 0.72 µM | [1][2][3][4] |

| A549 | Lung Cancer | 1.59 µM | [1][2][3][4] |

Functional Cellular Effects

In addition to its anti-proliferative activity, this compound has been reported to:

Quantitative data from these specific experiments with this compound are not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically used to characterize selective c-Met inhibitors.

c-Met Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound or other test compounds

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of c-Met enzyme solution (e.g., 4 ng per well) in kinase buffer.

-

Add 2 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final concentrations should be optimized, but a common starting point is 0.2 mg/mL for the substrate and an ATP concentration close to the Km for c-Met (typically in the low µM range).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for an in vitro c-Met kinase assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

A549, H460, or HT-29 cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream effectors.

Materials:

-

Cancer cell line with active c-Met signaling (e.g., Hs746T)

-

HGF (if studying ligand-induced phosphorylation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow until they reach 70-80% confluency.

-

Serum-starve the cells overnight, if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes), if applicable.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound [shop.labclinics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 9. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]

- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

c-Met-IN-10: A Technical Guide to its Inhibition of the HGF/c-Met Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway involved in numerous cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met pathway through genetic alterations such as mutations, amplification, or protein overexpression is a key driver in the development and progression of various human cancers.[1][2] Consequently, c-Met has emerged as a promising therapeutic target for cancer intervention.[2] This technical guide provides an in-depth overview of c-Met-IN-10, a potent small-molecule inhibitor of c-Met kinase, and its role in disrupting the HGF/c-Met signaling cascade.

This compound, also identified as compound 26a, is a highly potent c-Met kinase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 16 nM.[3][4] Preclinical studies have demonstrated its ability to suppress tumor cell growth, induce apoptosis, and inhibit cell motility, highlighting its potential as an anti-cancer agent.[3] This document will detail the mechanism of action of this compound, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the signaling pathways and experimental workflows.

The HGF/c-Met Signaling Pathway and its Inhibition by this compound

The HGF/c-Met signaling pathway is initiated by the binding of HGF to the extracellular domain of the c-Met receptor. This binding event induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain.[1] This activation creates docking sites for various downstream signaling and adaptor proteins, including GRB2, GAB1, and STAT3, leading to the activation of multiple intracellular signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5] These pathways collectively regulate a wide range of cellular functions that, when dysregulated, contribute to the malignant phenotype.[5]

This compound functions as a small-molecule inhibitor that targets the enzymatic activity of the c-Met tyrosine kinase.[3][6] By competing with ATP for binding to the kinase domain, this compound prevents the autophosphorylation of the c-Met receptor, thereby blocking the initiation of downstream signaling. This inhibition leads to the suppression of HGF-induced cellular responses, including proliferation, survival, and migration.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The available data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound | c-Met Kinase | 16 |

Data sourced from MedChemExpress and a study on N-sulfonylamidine-based derivatives.[3][7]

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.59 |

| H460 | Large Cell Lung Cancer | 0.72 |

| HT-29 | Colorectal Adenocarcinoma | 0.56 |

Data sourced from MedChemExpress and a study on N-sulfonylamidine-based derivatives.[3][7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for key experiments used to characterize the activity of this compound.

In Vitro c-Met Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Prepare stock solutions of recombinant human c-Met kinase, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the c-Met enzyme, the substrate, and the various concentrations of this compound or vehicle (DMSO) to the appropriate wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Quantify the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures luminescence.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, H460, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect the phosphorylation status of c-Met and its downstream effectors to confirm pathway inhibition.

Methodology:

-

Cell Treatment and Lysis: Culture cells to a suitable confluency and then serum-starve them overnight. Pre-treat the cells with various concentrations of this compound for a specified time before stimulating with HGF. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control to assess the degree of pathway inhibition.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a measure of clonogenic survival.

Methodology:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Compound Treatment: Treat the cells with different concentrations of this compound or vehicle.

-

Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a solution such as methanol or paraformaldehyde and then stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control to evaluate the long-term effect of the inhibitor on cell proliferation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound or vehicle for a specified time.

-

Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Migration (Wound Healing) Assay

This assay is used to evaluate the effect of an inhibitor on cell motility.

Methodology:

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or vehicle. Capture images of the wound at time zero and at subsequent time points (e.g., every 12 or 24 hours).

-

Data Analysis: Measure the width or area of the wound at each time point. Calculate the rate of wound closure to assess the effect of the inhibitor on cell migration.

Conclusion

This compound is a potent inhibitor of the c-Met kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its ability to effectively block the HGF/c-Met signaling pathway underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential. This guide provides a comprehensive overview of the current knowledge on this compound and standardized protocols for its biological evaluation.

References

- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of c-Met Kinase Inhibition on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular and molecular effects of inhibiting the c-Met receptor tyrosine kinase, a critical node in cancer cell signaling. While centered on the potent inhibitor c-Met-IN-10 , this document also incorporates data and methodologies from other well-characterized c-Met inhibitors to present a comprehensive picture for researchers. The information herein is intended to facilitate the design and execution of experiments aimed at evaluating c-Met-targeted therapies.

The c-Met Signaling Network: A Driver of Malignancy

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its exclusive ligand, Hepatocyte Growth Factor (HGF), plays a pivotal role in normal cellular processes like embryonic development and tissue repair.[1] However, aberrant activation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion.[2]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234/1235) within its kinase domain. This event triggers the recruitment of adaptor proteins and initiates a cascade of downstream signaling events through three primary pathways:

-

PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation.

-

RAS/MAPK Pathway: A key regulator of cell growth, proliferation, and differentiation.

-

STAT3 Pathway: Involved in gene transcription that promotes angiogenesis, invasion, and survival.

These interconnected pathways collectively contribute to the aggressive and metastatic phenotype of many cancers, making c-Met a compelling target for therapeutic intervention.[1]

This compound: A Potent Kinase Inhibitor

This compound (also known as compound 26a) is a small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain.[3][4][5] By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling cascades. This targeted action makes it a valuable tool for cancer research and a potential therapeutic agent.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified both enzymatically and in cell-based assays.

| Assay Type | Target | IC50 Value | Reference |

| Enzymatic Kinase Assay | c-Met Kinase | 16 nM | [3][4][6] |

| Cell Proliferation Assay | A549 (Lung Carcinoma) | 1.59 µM | [3][5] |

| Cell Proliferation Assay | H460 (Lung Carcinoma) | 0.72 µM | [5] |

| Cell Proliferation Assay | HT-29 (Colon Carcinoma) | 0.56 µM | [3][5] |

Effects on Cellular Functions

Qualitative studies have demonstrated that this compound exerts significant anti-cancer effects in vitro.[3][6]

-

Inhibits Cell Motility: Reduces the migratory capacity of A549 lung cancer cells.

-

Induces Apoptosis: Triggers programmed cell death in both HT-29 and A549 cells.

-

Suppresses Colony Formation: Prevents HT-29 colon cancer cells from forming colonies, indicating an inhibition of long-term cell survival and proliferation.

To provide a more complete quantitative picture of how c-Met inhibitors affect downstream signaling, the following table includes data from other well-characterized c-Met inhibitors. These results are representative of the effects expected from a potent inhibitor like this compound.

| Inhibitor | Cell Line | Downstream Target | Effect | Reference |

| SU11274 | A498 (Renal) | p-AKT | Decreased phosphorylation with increasing concentration | [7] |

| SU11274 | A498 (Renal) | p-ERK1/2 | Decreased phosphorylation at higher concentrations | [7] |

| ARQ 197 | 769P (Renal) | p-AKT | Decreased phosphorylation with increasing concentration | [7] |

| PHA-665752 | Various | p-c-Met | Potent inhibition of HGF-induced phosphorylation | [8] |

References

- 1. c-MET [abbviescience.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [shop.labclinics.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

c-Met-IN-10: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of c-Met-IN-10, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in cancer research.

Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] The binding of its only known ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are vital for cell proliferation, survival, and motility.[2]

Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[3] Aberrant c-Met activation, through mechanisms such as gene amplification, overexpression, or mutations, can drive tumor growth, angiogenesis, invasion, and metastasis.[3][4] Consequently, c-Met has emerged as a significant therapeutic target in oncology.

This compound: A Potent Kinase Inhibitor

This compound is a highly potent small-molecule inhibitor of c-Met kinase.[5][6] It is identified as compound 26a in the scientific literature and has demonstrated significant potential in preclinical cancer models.[6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency against the c-Met kinase and various cancer cell lines.

| Target | IC50 Value | Assay Type |

| c-Met Kinase | 16 nM[5][6] | Biochemical Kinase Assay |

Table 1: Biochemical Potency of this compound

| Cancer Cell Line | IC50 Value (µM) | Assay Type |

| A549 (Lung Carcinoma) | 0.56[5][6] | Cell Viability Assay |

| H460 (Large Cell Lung Cancer) | 1.59[5][6] | Cell Viability Assay |

| HT-29 (Colorectal Adenocarcinoma) | ~1.0 (estimated from literature)[5][6] | Cell Viability Assay |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

Methodological & Application

c-Met-IN-10: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a key regulator of a multitude of cellular processes including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4][5] c-Met-IN-10 is a potent and selective small molecule inhibitor of c-Met kinase.[6] These application notes provide a comprehensive overview of in vitro protocols to characterize the activity of this compound, from biochemical validation to cellular functional assays.

c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to various cellular responses.[4][7][8]

Caption: The c-Met signaling pathway is initiated by HGF binding, leading to receptor phosphorylation and activation of downstream cascades that regulate key cellular functions. This compound acts by inhibiting this phosphorylation.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activities of this compound. This table can be used as a template for recording experimental results.

| Assay Type | Target/Cell Line | Endpoint | This compound IC₅₀ | Reference |

| Biochemical Assay | c-Met Kinase | Kinase Activity | 16 nM | [6] |

| Cell Viability | A549 (Lung Carcinoma) | Cell Growth | 0.56 µM | [6] |

| H460 (Lung Carcinoma) | Cell Growth | 1.59 µM | [6] | |

| HT-29 (Colon Carcinoma) | Cell Growth | 0.87 µM | [6] |

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Biochemical c-Met Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified c-Met kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. The remaining ATP is converted into a luminescent signal.

Materials:

-

Recombinant human c-Met enzyme

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

This compound (serial dilutions)

-

Kinase-Glo® MAX Assay System (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, ATP, and the PTK substrate.

-

Dispense Master Mix: Add 25 µL of the master mix to each well of the assay plate.

-

Add Inhibitor: Add 5 µL of serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Initiate Reaction: Add 20 µL of diluted c-Met enzyme to all wells except the "blank" control (add 1x kinase assay buffer to the blank).

-

Incubate: Incubate the plate at 30°C for 45-60 minutes.

-

Stop Reaction & Detect Signal: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate: Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read Luminescence: Measure the luminescent signal using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on c-Met autophosphorylation in a cellular context.

Principle: Western blotting uses antibodies to detect the levels of total and phosphorylated c-Met protein in cell lysates, providing a direct measure of the inhibitor's target engagement in cells.

Materials:

-

c-Met expressing cancer cell line (e.g., HT-29, A549)

-

Cell culture medium and supplements

-

Hepatocyte Growth Factor (HGF)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Densitometrically quantify the bands for phospho-c-Met and total c-Met, normalizing to the loading control.

Cell Viability Assay (e.g., AlamarBlue® or MTT)

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce a reagent (e.g., resazurin in AlamarBlue®) into a fluorescent or colorimetric product. The signal intensity is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, H460, HT-29)

-

96-well clear-bottom cell culture plates

-

This compound (serial dilutions)

-

AlamarBlue® reagent or MTT reagent and solubilization solution

-

Microplate reader (fluorescence or absorbance)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

-

Add Reagent: Add AlamarBlue® reagent (typically 10% of the well volume) and incubate for another 2-4 hours.

-

Measure Signal: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

In Vitro Assay Workflow

The following diagram illustrates a logical workflow for the in vitro characterization of a c-Met inhibitor like this compound.

Caption: A typical workflow for characterizing this compound, starting from biochemical assays to progressively more complex cellular and functional assays.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. c-MET [stage.abbviescience.com]

- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. What are c-Met agonists and how do they work? [synapse.patsnap.com]

- 8. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for c-Met-IN-10 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[3][4] c-Met-IN-10 is a potent and selective small molecule inhibitor of c-Met kinase activity with a reported IC50 of 16 nM.[1] This document provides detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, apoptosis, and c-Met phosphorylation. The target cell lines for these protocols are A549 (non-small cell lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma), in which this compound has been shown to have inhibitory activity.[1]

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt, MAPK/ERK, and STAT pathways, which collectively drive cellular responses such as proliferation, survival, and motility.

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream signaling and cellular responses.

Data Presentation

The following tables summarize representative quantitative data for the effects of c-Met inhibitors on cell viability, apoptosis, and c-Met phosphorylation. The specific values for this compound should be determined empirically.

Table 1: Inhibition of Cell Viability by c-Met Inhibitors (IC50, µM)

| Compound | A549 | H460 | HT-29 |

| This compound | TBD | TBD | TBD |

| PHA-665752 (Example) | ~5.0 | ~2.5 | ~1.0 |

| Crizotinib (Example) | ~4.0 | ~1.5 | ~0.5 |

TBD: To Be Determined experimentally. Data for PHA-665752 and Crizotinib are representative values from published literature and may vary between experiments.

Table 2: Induction of Apoptosis by c-Met Inhibitors (% Apoptotic Cells)

| Treatment | A549 | H460 | HT-29 |

| Vehicle Control | <5% | <5% | <5% |

| This compound (1 µM) | TBD | TBD | TBD |

| PHA-665752 (5 µM, Example) | ~30% | ~45% | ~60% |

| Cabozantinib (10 µM, Example) | ~25% | ~40% | ~55% |

TBD: To Be Determined experimentally. Data for PHA-665752 and Cabozantinib are representative and for illustrative purposes.

Table 3: Inhibition of HGF-Induced c-Met Phosphorylation

| Treatment | A549 (% Inhibition) | H460 (% Inhibition) | HT-29 (% Inhibition) |

| This compound (0.1 µM) | TBD | TBD | TBD |

| PHA-665752 (0.1 µM, Example) | >90% | >90% | >90% |

| Crizotinib (0.1 µM, Example) | >85% | >90% | >95% |

TBD: To Be Determined experimentally. Data represents the percentage inhibition of HGF-stimulated phospho-c-Met levels as determined by Western blot or ELISA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

A549, H460, or HT-29 cells

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration.

-

Incubate the plate for 48 to 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Materials:

-

A549, H460, or HT-29 cells

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate for 24 hours at 37°C.

-

Treat the cells with the desired concentrations of this compound and a vehicle control.

-

Incubate for 24 to 48 hours.

-

Harvest the cells by trypsinization. Collect the supernatant, which may contain apoptotic cells that have detached.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of c-Met Phosphorylation

This protocol is for detecting the inhibition of HGF-induced c-Met phosphorylation by this compound.

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Materials:

-

A549, H460, or HT-29 cells

-

Serum-free medium

-

This compound

-

Recombinant Human HGF

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well or 10 cm plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

-

Immediately place the plates on ice and wash twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control antibody.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound. Always follow appropriate laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib [frontiersin.org]

- 4. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing c-Met-IN-10 for A549 Lung Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, including non-small cell lung cancer (NSCLC).[2] The A549 cell line, a widely used model for human lung adenocarcinoma, expresses c-Met and can be utilized to study the effects of c-Met inhibitors.[3][4] This document provides detailed application notes and protocols for investigating the effects of c-Met-IN-10, a representative c-Met inhibitor, on A549 lung cancer cells. While specific data for "this compound" is not available, this document leverages published data for well-characterized c-Met inhibitors like SU11274 to provide a comprehensive guide.

Mechanism of Action of c-Met Inhibition in A549 Cells

Inhibition of c-Met in A549 cells has been shown to suppress cell proliferation and induce apoptosis.[5] This is achieved through the modulation of downstream signaling pathways. Upon binding of HGF, the c-Met receptor becomes phosphorylated, activating downstream cascades including the PI3K/Akt and RAS/MEK/ERK pathways, which promote cell survival and proliferation.[1] C-Met inhibitors block this initial phosphorylation event.

Studies with the c-Met inhibitor SU11274 in A549 cells have demonstrated that blocking c-Met signaling leads to decreased phosphorylation of Akt and Erk.[5] Furthermore, c-Met inhibition can increase the stability of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This cascade of events ultimately results in the activation of caspase-3 and the induction of apoptosis.[5][6]

Data Presentation

The following tables summarize quantitative data from studies on c-Met inhibitors in A549 cells, providing a reference for expected outcomes when using this compound.

Table 1: Effect of c-Met Inhibition on A549 Cell Viability

| Treatment | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |

| SU11274 | 1 | 48 | ~80% | [5] |

| SU11274 | 10 | 48 | ~60% | [5] |

| SU11274 | 1 | 96 | ~65% | [5] |

| SU11274 | 10 | 96 | ~40% | [5] |

Table 2: Induction of Apoptosis by c-Met Inhibition in A549 Cells

| Treatment | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Method | Reference |

| SU11274 | 10 | 24 | Significantly Increased | Flow Cytometry (PI Staining) | [5] |

| shRNA/c-Met2 | - | - | ~22.4% increase | Flow Cytometry | [7] |

Table 3: Effect of c-Met Inhibition on Protein Expression in A549 Cells

| Treatment | Target Protein | Change in Expression/Phosphorylation | Reference |

| SU11274 | p-c-Met | Decreased | [5] |

| SU11274 | p-Akt | Decreased | [5] |

| SU11274 | p-Erk | Decreased | [5] |

| SU11274 | p53 | Increased | [5] |

| SU11274 | Bax | Increased | [6] |

| SU11274 | Bcl-2 | Decreased | [6] |

| SU11274 | Cleaved Caspase-3 | Increased | [6] |

| shRNA/c-Met2 | Cleaved Caspase-3 | Increased | [7] |

| shRNA/c-Met2 | Cleaved PARP | Increased | [7] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in A549 cells.

A549 Cell Culture

-

Growth Medium: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculturing:

-

When cells reach 70-90% confluency, aspirate the culture medium.[9]

-

Wash the cells with 1X Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[9]

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Split the cells at a ratio of 1:4 to 1:12 into new culture vessels.[9]

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[8]

-

Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed A549 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold 1X PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[11]

-

Western Blotting

This technique is used to detect changes in the expression and phosphorylation of specific proteins.

-

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold 1X PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-c-Met, c-Met, p-Akt, Akt, p-Erk, Erk, p53, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[12]

-

Washing: Wash the membrane three times with TBST for 5 minutes each.[12]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]

-

Visualizations

Signaling Pathway Diagram

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating the effects of this compound on A549 cells.

Logical Relationship Diagram

Caption: Logical flow from c-Met inhibition to therapeutic potential.

References

- 1. Role of c-Met in Cancer: Emphasis on Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-crt.org [e-crt.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

HT-29 Cell Response to c-Met Inhibition: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals